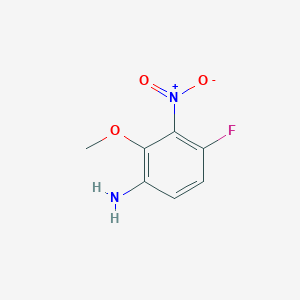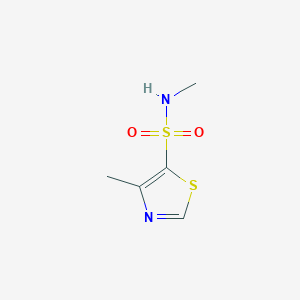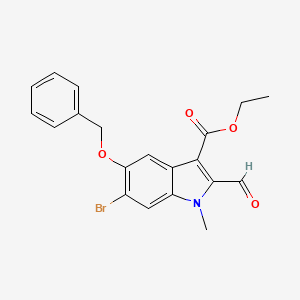
4-Fluor-2-methoxy-3-nitroanilin
Übersicht
Beschreibung
4-Fluoro-2-methoxy-3-nitroaniline is an organic compound with the molecular formula C7H7FN2O3. It is a derivative of aniline, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methoxy-3-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
4-Fluoro-2-methoxy-3-nitroaniline is a key intermediate compound in the synthesis of Mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a primary target of the compound and plays a crucial role in cell signaling pathways, influencing cell growth and division .
Mode of Action
The compound interacts with its target, the BRAFV600E kinase, by inhibiting its activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cell growth and division .
Biochemical Pathways
The compound affects the MAPK/ERK pathway, a key signaling pathway in cells . This pathway is involved in regulating cell division and growth. By inhibiting the BRAFV600E kinase, 4-Fluoro-2-methoxy-3-nitroaniline disrupts this pathway, leading to downstream effects such as slowed cell growth and division .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water but dissolves well in organic solvents . This suggests that the compound may have good bioavailability due to its solubility in organic solvents .
Result of Action
The molecular and cellular effects of 4-Fluoro-2-methoxy-3-nitroaniline’s action include the inhibition of the BRAFV600E kinase . This leads to disruption of the MAPK/ERK signaling pathway, resulting in slowed cell growth and division . This makes the compound potentially useful in the treatment of cancers where the BRAFV600E kinase mutation is present .
Biochemische Analyse
Biochemical Properties
4-Fluoro-2-methoxy-3-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating specific chemical transformations. For instance, it serves as a key intermediate in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase used in cancer treatment . The interactions between 4-Fluoro-2-methoxy-3-nitroaniline and these biomolecules are crucial for the formation of the desired molecular structures in pharmaceutical synthesis.
Cellular Effects
The effects of 4-Fluoro-2-methoxy-3-nitroaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that prolonged or repeated exposure to 4-Fluoro-2-methoxy-3-nitroaniline can have harmful effects on the respiratory system, liver, and kidneys . These effects are indicative of the compound’s impact on cellular health and function.
Molecular Mechanism
At the molecular level, 4-Fluoro-2-methoxy-3-nitroaniline exerts its effects through specific binding interactions with biomolecules. It can undergo various chemical reactions, including substitution and reduction reactions, due to its aromatic nature . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The presence of both electron-donating and electron-withdrawing groups in its structure makes it a versatile compound for biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-methoxy-3-nitroaniline can change over time. The compound’s stability and degradation are important factors to consider. Prolonged exposure to 4-Fluoro-2-methoxy-3-nitroaniline may lead to harmful effects on the respiratory system, liver, and kidneys . These long-term effects highlight the need for careful handling and appropriate safety measures when working with this compound.
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-methoxy-3-nitroaniline vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, including respiratory, liver, and kidney damage . It is crucial to determine the appropriate dosage to minimize these harmful effects while achieving the desired biochemical outcomes.
Metabolic Pathways
4-Fluoro-2-methoxy-3-nitroaniline is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for optimizing the use of 4-Fluoro-2-methoxy-3-nitroaniline in biochemical applications.
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-methoxy-3-nitroaniline is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Proper understanding of its transport and distribution is crucial for predicting its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Fluoro-2-methoxy-3-nitroaniline affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is important for its role in biochemical reactions and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-3-nitroaniline typically involves the nitration of 4-fluoro-2-methoxyaniline. One common method includes the use of a nitrating mixture, such as potassium nitrate and sulfuric acid, to introduce the nitro group into the aromatic ring . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Fluoro-2-methoxy-3-nitroaniline may involve multi-step processes to achieve high yields and purity. For example, the starting material, 4-fluoro-2-methoxyaniline, can be protected, nitrated, and then deprotected to obtain the final product . These steps are optimized to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-methoxy-3-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as bromine or chlorine can be used under acidic conditions to introduce halogen atoms into the aromatic ring.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Similar in structure but with the nitro group at a different position.
4-Fluoro-2-nitroaniline: Lacks the methoxy group, which affects its chemical properties and reactivity.
Uniqueness
4-Fluoro-2-methoxy-3-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The combination of electron-donating and electron-withdrawing groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
4-fluoro-2-methoxy-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVDABATHQBBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)
![Bis(N-[(5-methyl-2-furyl)methyl]-guanidine) sulfuric acid](/img/structure/B1450611.png)

![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)
